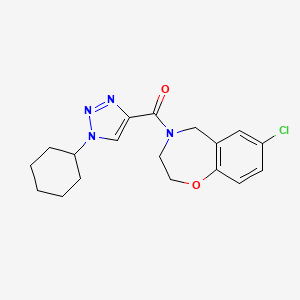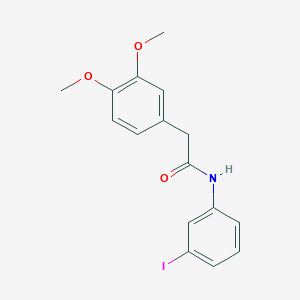![molecular formula C13H12N2O4S B6110676 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B6110676.png)
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are characterized by the presence of a phenoxypropionic acid moiety that is para-substituted with an aryl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with a suitable aldehyde to form the desired product.
Esterification: The final step involves the esterification of the product with propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to the production of reactive oxygen species and the inflammatory response, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Another aryloxyphenoxypropionic acid with herbicidal properties.
2-Methyl-2-[4-(1-methylcyclohexyl)phenoxy]propanoic acid: A structurally similar compound used in various industrial applications.
Uniqueness
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid is unique due to its thiazole moiety, which imparts distinct biological activities and potential therapeutic applications. This sets it apart from other aryloxyphenoxypropionic acids that may lack such diverse biological properties .
Propiedades
IUPAC Name |
2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-7(12(17)18)19-9-4-2-8(3-5-9)6-10-11(16)15-13(14)20-10/h2-7H,1H3,(H,17,18)(H2,14,15,16)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBNPUPQCVDPS-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-dimethyl-2-methylene-N-(5-methylpyridin-2-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6110605.png)
![N-(trans-4-hydroxycyclohexyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B6110619.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]nicotinamide](/img/structure/B6110628.png)
![2-({2-[2-(benzyloxy)phenoxy]ethyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B6110629.png)
![1-[1-(1H-imidazol-4-ylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6110637.png)
![methyl N-[(2,3-dimethyl-1H-indol-5-yl)methyl]alaninate](/img/structure/B6110638.png)

![3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6110652.png)
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6110666.png)
![1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6110671.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110681.png)
![5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B6110686.png)
